molecular formula C18H17N3O6S B6621895 2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole

2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole

Cat. No.: B6621895
M. Wt: 403.4 g/mol
InChI Key: REMJXTGOPYXXJX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole is a complex organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the nitrophenoxyethylsulfanyl group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the desired functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are often employed under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole: Lacks the nitrophenoxyethylsulfanyl group, resulting in different chemical properties and reactivity.

    5-(2-Nitrophenoxyethylsulfanyl)-1,3,4-oxadiazole: Lacks the dimethoxyphenyl group, affecting its biological activity and applications.

    2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of the nitrophenoxyethylsulfanyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of both dimethoxyphenyl and nitrophenoxyethylsulfanyl groups in 2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole imparts unique chemical and biological properties. These structural features enhance its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-24-15-8-12(9-16(11-15)25-2)17-19-20-18(27-17)28-7-6-26-14-5-3-4-13(10-14)21(22)23/h3-5,8-11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMJXTGOPYXXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCCOC3=CC=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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